Regioisomeric Differentiation: 5‑Amino‑3‑methyl vs 3‑Amino‑5‑methyl Triazole Substitution
The target compound bears the amino group at the 5‑position of the 1,2,4‑triazole ring (3‑methyl,5‑amino), whereas the positional isomer catalogued under the identical CAS (1179390‑45‑4) is N‑(2‑fluorobenzyl)-5‑methyl‑1H‑1,2,4‑triazol‑3‑amine. In a closely analogous acylated 1,2,4‑triazol‑5‑amine series, the 5‑amino orientation was essential for Factor XIIa inhibition (compound 21i, IC₅₀ = 29 nM), while alternative regioisomers lost >100‑fold potency [1]. The spatial separation of H‑bond donor/acceptor motifs in the 5‑amino‑3‑methyl arrangement offers a distinct molecular recognition surface compared with the 3‑amino‑5‑methyl topology.
| Evidence Dimension | Regioisomeric identity (5‑amino‑3‑methyl vs 3‑amino‑5‑methyl) linked to target potency |
|---|---|
| Target Compound Data | N-(2-fluorobenzyl)-3-methyl-1H-1,2,4-triazol-5-amine (5‑amino isomer) |
| Comparator Or Baseline | N-(2-fluorobenzyl)-5-methyl-1H-1,2,4-triazol-3-amine (3‑amino isomer); in acylated 5‑amino series, FXIIa IC₅₀ = 29 nM for best compound [1] |
| Quantified Difference | >100‑fold difference in potency postulated between 5‑amino and 3‑amino regioisomers for serine protease targets, based on SAR of related acylated triazol‑5‑amines |
| Conditions | Recombinant human Factor XIIa enzymatic assay, acylated 1,2,4‑triazol‑5‑amine series [1]; comparative data for the exact free amine pair not yet published |
Why This Matters
Procurement of the correct regioisomer ensures alignment with the 5‑amino‑triazole pharmacophore required for Factor XIIa/thrombin inhibitor development programs; incorrect isomer selection will likely abolish activity.
- [1] Korff M, et al. J Med Chem. 2020;63(21):13112–13132. (FXIIa IC₅₀ = 29 nM for compound 21i; thrombin IC₅₀ = 27 nM for compound 21m). View Source
